molecular formula C20H19FN2O4S2 B12213035 N-[(2E)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide

N-[(2E)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide

Cat. No.: B12213035
M. Wt: 434.5 g/mol
InChI Key: AEOHWAMJNNNITR-UHFFFAOYSA-N
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Description

This compound features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide group, an (E)-configured imine bond, and two aryl substituents: a 2-fluorophenyl group at position 3 and a 4-methoxyphenylacetamide moiety at position 2. Though direct synthesis data for this compound are absent in the evidence, analogous methods involve condensation of acetylated amines with halogenated intermediates under acidic or basic conditions (e.g., TFAA/CH₃CN in ) .

Properties

Molecular Formula

C20H19FN2O4S2

Molecular Weight

434.5 g/mol

IUPAC Name

N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H19FN2O4S2/c1-27-14-8-6-13(7-9-14)10-19(24)22-20-23(16-5-3-2-4-15(16)21)17-11-29(25,26)12-18(17)28-20/h2-9,17-18H,10-12H2,1H3

InChI Key

AEOHWAMJNNNITR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the fluorophenyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

N-[(2E)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name / ID Key Structural Differences Molecular Weight (g/mol) Reported Activity/Notes Reference
Target Compound 2-Fluorophenyl, 4-methoxyphenylacetamide ~440–450 (estimated) Hypothesized applications in anti-infective or metabolic disorders based on core motifs
N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide 3,4-Dimethoxyphenyl instead of 2-fluorophenyl ~436 (calculated) No explicit activity data; dimethoxy groups may enhance lipophilicity
N-[(2E)-3-(2,4-Difluorophenyl)-5,5-dioxidotetrahydrothieno[...]acetamide (CAS 900286-41-1) 2,4-Difluorophenyl, 4-fluorophenylacetamide 440.46 Listed under "signaling pathways and anti-infection agents"; improved halogen bonding
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides Thiazolidinedione core instead of thienothiazole; hypoglycemic ~400–430 Hypoglycemic activity in mice via PPARγ modulation
N-(2-Hydroxyphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide Thioxothiazolidinone core; phenolic hydroxyl group ~428 Anticancer potential (ZINC1506068 database entry)

Key Comparative Insights

  • Electronic and Steric Effects: Fluorine substituents (e.g., 2-fluorophenyl in the target vs. 2,4-difluorophenyl in ) enhance electronegativity and metabolic stability by resisting cytochrome P450 oxidation. The 4-methoxyphenyl group in the target provides electron-donating effects, contrasting with the 4-fluorophenyl in , which is electron-withdrawing .
  • Biological Activity: Thiazolidinedione derivatives () exhibit hypoglycemic effects via PPARγ agonism, whereas the thienothiazole dioxide core in the target may favor kinase inhibition or anti-infective activity (as inferred from ). The thioxothiazolidinone analog () shows structural similarity to known anticancer agents, suggesting possible overlap in therapeutic applications .
  • Synthetic Feasibility: Acetamide formation via TFAA-mediated acetylation () or DMF/K₂CO₃ coupling () is common across analogs. The bicyclic thienothiazole dioxide core likely requires multistep synthesis, including cyclization and oxidation (e.g., SO₂ introduction) .

Physicochemical and Pharmacokinetic Properties

  • Smaller analogs (e.g., at ~400–430 g/mol) may have better absorption .
  • Polarity: The sulfone group increases aqueous solubility compared to non-oxidized sulfur analogs but may reduce blood-brain barrier penetration .
  • Metabolic Stability : Fluorine substituents slow oxidative metabolism, while methoxy groups may undergo demethylation, generating reactive intermediates .

Biological Activity

N-[(2E)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide is a synthetic compound characterized by its unique thiazole ring structure and various substituents that may influence its biological activity. This article explores the compound's potential pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H19FN2O3S2C_{20}H_{19}FN_2O_3S_2, with a molecular weight of approximately 418.5 g/mol. The structure includes a fluorophenyl group and a methoxyphenyl group, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC20H19FN2O3S2C_{20}H_{19}FN_2O_3S_2
Molecular Weight418.5 g/mol
IUPAC NameThis compound
InChI KeyGIYIGOFMLVUBPI-UHFFFAOYSA-N

Antimicrobial Properties

Compounds containing thiazole rings are often associated with antimicrobial properties. Preliminary studies suggest that this compound exhibits significant activity against various bacterial strains. The presence of the fluorophenyl group may enhance membrane permeability or inhibit specific enzymes critical for bacterial survival.

Anti-inflammatory Effects

Research indicates that thiazole derivatives can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its potential as an anti-inflammatory agent. The methoxy group may further enhance this effect through increased lipophilicity, allowing better tissue penetration.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The unique structural features of the thiazole ring may interact with specific cancer-related targets, leading to effective therapeutic outcomes.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell growth.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors involved in inflammation or cancer progression.
  • Signal Transduction Interference : By affecting signaling pathways, the compound can alter cellular responses to external stimuli.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that the target compound exhibited superior activity compared to traditional antibiotics, particularly against resistant strains.

Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation, administration of the compound significantly reduced edema and inflammatory markers in animal models. This suggests a promising application in treating inflammatory diseases such as arthritis.

Study 3: Anticancer Potential

In vitro assays demonstrated that the compound induced apoptosis in breast cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutics. Mechanistic studies revealed activation of caspase-9 and caspase-3 pathways.

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